The compound is classified as an amino acid derivative, specifically a fluorene-based amino acid. It is often utilized in research settings, particularly in the development of peptide-based therapeutics. The chemical structure includes a fluorene moiety, which is known for its stability and ability to participate in various chemical reactions, making it valuable in organic synthesis and medicinal chemistry.
The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid typically involves several key steps:
The molecular formula of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid is , with a molecular weight of approximately 415.48 g/mol. The structure features:
The compound exhibits stereochemistry at the chiral center, contributing to its biological activity and interaction with biological targets .
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid can participate in various chemical reactions:
The mechanism of action for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid primarily involves its role as a substrate in enzymatic reactions or as an inhibitor in protein-protein interactions. Its structure allows it to mimic natural substrates, facilitating binding to active sites on enzymes or receptors, thereby influencing biological pathways relevant to therapeutic targets .
Key physical and chemical properties include:
The compound has been characterized using techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry, confirming its structural integrity and purity .
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid has several notable applications:
The compound is systematically named as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid, reflecting its core structural components and absolute configuration. The stereochemical descriptor (R) denotes the specific enantiomeric form where priority-ordered substituents around the chiral center (Cα) follow a clockwise arrangement. This configuration is crucial for its biological interactions and synthetic applications, particularly in peptide synthesis where stereochemistry dictates secondary structure formation.
Alternative nomenclature includes (R)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid and the registry number 1217731-48-0 (CAS) [1] [3]. A homolog with a γ-linked phenyl group, (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid (CAS 269078-74-2), illustrates how positional isomerism alters the compound’s properties [3] [4]. The systematic name explicitly identifies the Fmoc (9-fluorenylmethoxycarbonyl) protecting group attached to the α-amino nitrogen and the pentanoic acid backbone substituted with a phenyl ring at the terminal carbon.
The compound possesses the molecular formula C₂₆H₂₅NO₄ and a molecular weight of 415.48 g/mol [1] [3]. Its structural features can be deconstructed into three key domains:
Table 1: Key Structural Identifiers
| Identifier | Value | Source |
|---|---|---|
| Canonical SMILES | OC(=O)C@@HNC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C21 | [1] |
| InChIKey | JDBKBGOHVBNXRB-XMMPIXPASA-N | [1] |
| Chiral Center | Cα (Carbon at position 2) | [1] [4] |
This compound belongs to a broader class of non-proteinogenic Fmoc-protected amino acids used in peptide engineering. Key comparisons include:
Table 2: Structural and Functional Comparison of Fmoc-Protected Homologs
| Compound Name | CAS No. | Mol. Weight (g/mol) | Key Structural Deviation | |
|---|---|---|---|---|
| (R)-2-((Fmoc)amino)-5-phenylpentanoic acid | 1217731-48-0 | 415.48 | Phenyl at C5 (ω-terminus) | |
| (R)-4-((Fmoc)amino)-5-phenylpentanoic acid | 269078-74-2 | 415.48 | Phenyl at C4 (γ-position) | |
| (S)-2-(Fmoc-amino)-5-(tert-butoxy)-5-oxopentanoic acid (Glutamic acid derivative) | 71989-18-9 | 425.47 | tert-Butyl ester at ω-terminus | |
| Fmoc-(Nd-4-methyltrityl)-D-ornithine | 198545-20-9 | 610.74 | 4-Methyltrityl-protected amine at δ-position | |
| (5R)-1-[(Fmoc)carbonyl]-5-phenyl-L-proline | 269078-71-9 | 413.47 | Cyclic proline backbone (no terminal phenyl) | [8] |
The ω-phenylpentanoic side chain in the target compound provides enhanced hydrophobicity compared to polar variants like glutamic acid derivatives, facilitating peptide membrane integration. Unlike proline analogs (e.g., CAS 269078-71-9) [8], its linear chain avoids conformational rigidity, making it suitable for flexible peptide segments. The absence of additional protecting groups (e.g., trityl in ornithine derivatives [7]) simplifies deprotection protocols but limits orthogonal functionality.
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: